
Phorbol myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol myristate can be synthesized through the esterification of phorbol with myristic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound involves the extraction of phorbol from Croton tiglium seeds, followed by its esterification with myristic acid and acetic acid. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phorbol myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS), which play a role in its biological activity.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its activity and specificity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ROS, while substitution can result in derivatives with altered biological activity .
Scientific Research Applications
Phorbol myristate has a wide range of applications in scientific research:
Mechanism of Action
Phorbol myristate exerts its effects primarily through the activation of PKC. Upon binding to PKC, it induces a conformational change that activates the enzyme, leading to the phosphorylation of various downstream targets. This activation triggers a cascade of signaling events, including the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the PKC-NF-κB pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Phorbol 12,13-dibutyrate: Another phorbol ester with similar PKC-activating properties.
Phorbol 12,13-didecanoate: A phorbol ester with different acyl groups, affecting its potency and specificity.
Uniqueness
Phorbol myristate is unique due to its high potency and specificity in activating PKC. Its ability to induce a robust and sustained activation of PKC makes it a valuable tool in research, particularly in studies related to inflammation, cancer, and immune responses .
Properties
Molecular Formula |
C34H54O7 |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 |
InChI Key |
CESGKXMBHGUQTB-VONOSFMSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


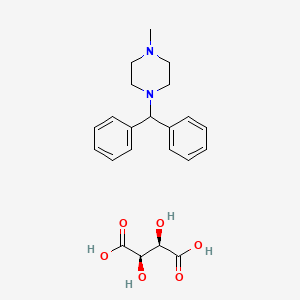
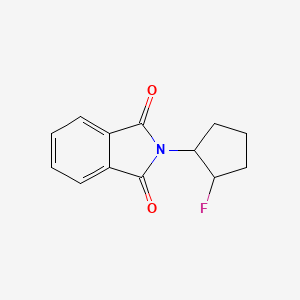
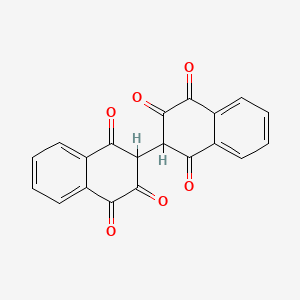
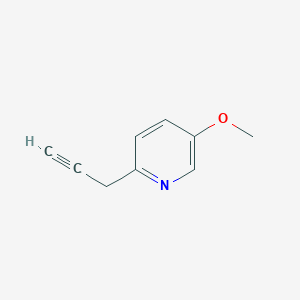
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
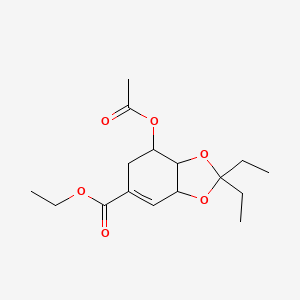
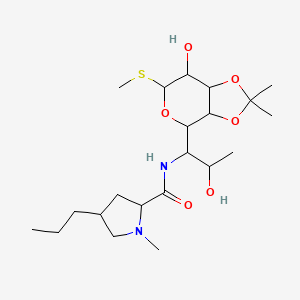
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
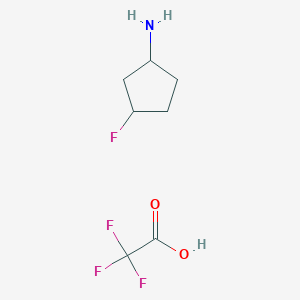
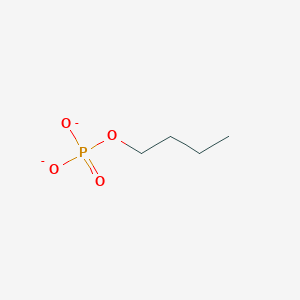
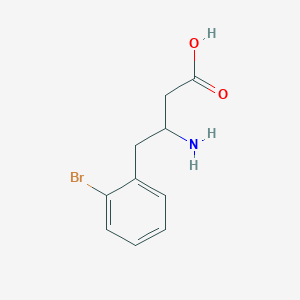
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
